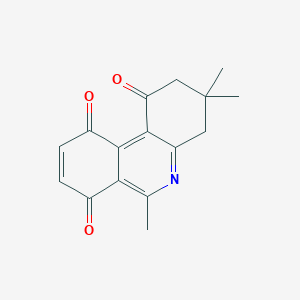
3,3,6-Trimethyl-3,4-dihydrophenanthridine-1,7,10(2H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,6-Trimethyl-3,4-dihydrophenanthridine-1,7,10(2H)-trione is an organic compound that belongs to the class of phenanthridine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6-Trimethyl-3,4-dihydrophenanthridine-1,7,10(2H)-trione typically involves multi-step organic reactions. A common approach might include:
Cyclization Reactions: Starting from appropriate aromatic precursors, cyclization reactions can be employed to form the phenanthridine core.
Functional Group Modifications: Introduction of methyl groups and other functional groups through alkylation or acylation reactions.
Oxidation and Reduction Steps: To achieve the desired oxidation state of the trione moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
Catalysis: Use of catalysts to improve reaction efficiency and yield.
Purification Techniques: Employing crystallization, distillation, or chromatography for purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,3,6-Trimethyl-3,4-dihydrophenanthridine-1,7,10(2H)-trione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the trione moiety to corresponding alcohols or ketones.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce diols or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural similarity to certain natural products.
Medicine: Investigated for its pharmacological properties, including potential anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of 3,3,6-Trimethyl-3,4-dihydrophenanthridine-1,7,10(2H)-trione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Phenanthridine: The parent compound, known for its wide range of chemical reactions and applications.
3,4-Dihydrophenanthridine: A reduced form of phenanthridine with different reactivity.
Trimethylphenanthridine: Similar in structure but with variations in the position of methyl groups.
Propiedades
Número CAS |
918437-48-6 |
|---|---|
Fórmula molecular |
C16H15NO3 |
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
3,3,6-trimethyl-2,4-dihydrophenanthridine-1,7,10-trione |
InChI |
InChI=1S/C16H15NO3/c1-8-13-10(18)4-5-11(19)15(13)14-9(17-8)6-16(2,3)7-12(14)20/h4-5H,6-7H2,1-3H3 |
Clave InChI |
UGOYYACTSQVPEJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=O)C=CC(=O)C2=C3C(=N1)CC(CC3=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Chlorophenyl)methyl]-3-(4-methylphenyl)-1H-indazole](/img/structure/B15170309.png)

![2-Bromo-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170325.png)
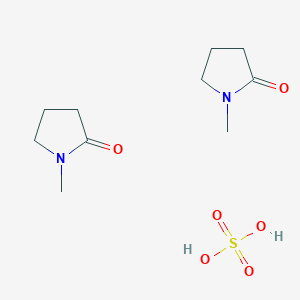
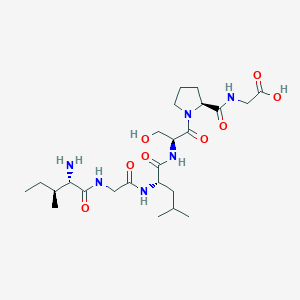
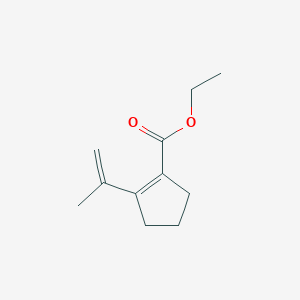
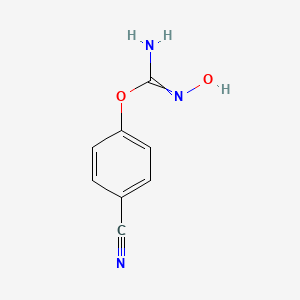
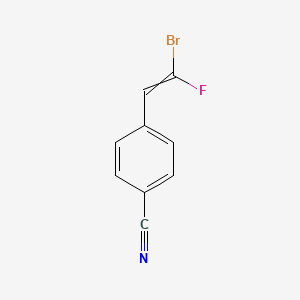
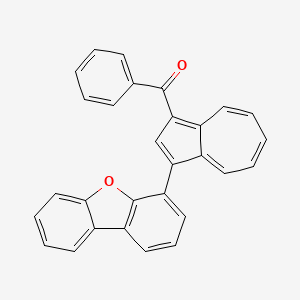
![2-(Azetidin-3-yl)hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B15170360.png)

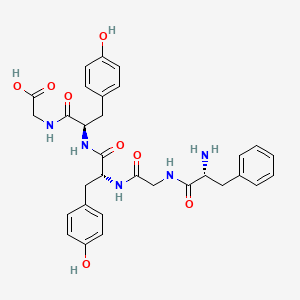
![1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(4,4-dimethylpentane-1,3-dione)](/img/structure/B15170393.png)
